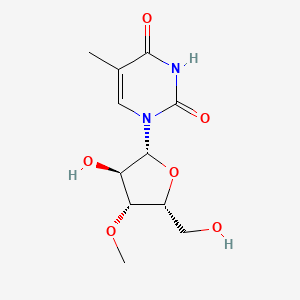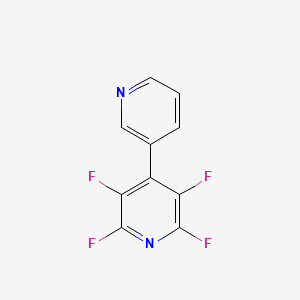
2,3,5,6-Tetrafluoro-4-pyridin-3-ylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6-Tetrafluoro-4-pyridin-3-ylpyridine is a fluorinated heterocyclic compound. The presence of multiple fluorine atoms in its structure imparts unique chemical properties, making it valuable in various scientific and industrial applications. Fluorinated pyridines are known for their stability, lipophilicity, and biological activity, which makes them useful in pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-tetrafluoro-4-pyridin-3-ylpyridine typically involves nucleophilic substitution reactions. One common method is the reaction of pentafluoropyridine with appropriate nucleophiles. For example, the reaction of pentafluoropyridine with malononitrile under basic conditions (using potassium carbonate in dimethylformamide at reflux) yields 4-(malononitrile)-2,3,5,6-tetrafluoropyridine .
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve large-scale nucleophilic substitution reactions. The use of fluorinated starting materials, such as pentafluoropyridine, allows for efficient synthesis of various fluorinated derivatives. The reaction conditions are optimized to achieve high yields and purity of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,5,6-Tetrafluoro-4-pyridin-3-ylpyridine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the pyridine ring can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to nucleophilic substitution.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include malononitrile, piperazine, and tetrazole-5-thiol.
Oxidation and Reduction: Standard oxidizing and reducing agents can be used, depending on the desired transformation.
Coupling Reactions: Palladium-catalyzed coupling reactions are commonly used to form carbon-carbon bonds.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, the reaction with malononitrile yields 4-(malononitrile)-2,3,5,6-tetrafluoropyridine .
Applications De Recherche Scientifique
2,3,5,6-Tetrafluoro-4-pyridin-3-ylpyridine has several scientific research applications:
Pharmaceuticals: Its fluorinated structure enhances lipophilicity and metabolic stability, making it a valuable building block in drug discovery.
Agrochemicals: It is used in the synthesis of herbicides and pesticides due to its stability and biological activity.
Material Science: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Chemical Synthesis: It serves as a versatile intermediate in the synthesis of various complex molecules.
Mécanisme D'action
The mechanism of action of 2,3,5,6-tetrafluoro-4-pyridin-3-ylpyridine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to interact with biological molecules, increasing its binding affinity and selectivity. The compound can inhibit or activate specific enzymes or receptors, depending on its structure and the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,5,6-Tetrafluoropyridine: Similar in structure but lacks the additional pyridin-3-yl group.
2,3,5,6-Tetrafluoro-4-methylpyridine: Similar but has a methyl group instead of a pyridin-3-yl group.
Uniqueness
2,3,5,6-Tetrafluoro-4-pyridin-3-ylpyridine is unique due to the presence of both fluorine atoms and a pyridin-3-yl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications.
Propriétés
Formule moléculaire |
C10H4F4N2 |
|---|---|
Poids moléculaire |
228.15 g/mol |
Nom IUPAC |
2,3,5,6-tetrafluoro-4-pyridin-3-ylpyridine |
InChI |
InChI=1S/C10H4F4N2/c11-7-6(5-2-1-3-15-4-5)8(12)10(14)16-9(7)13/h1-4H |
Clé InChI |
OGMPXOSMTYKLNM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=C(C(=NC(=C2F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


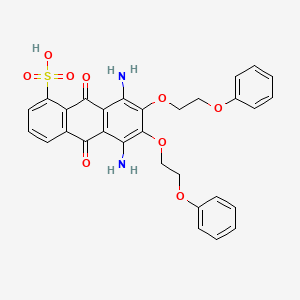
![(2R)-3-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13140673.png)

![disodium;[(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B13140697.png)
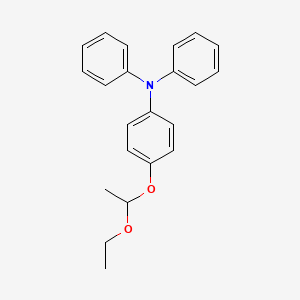
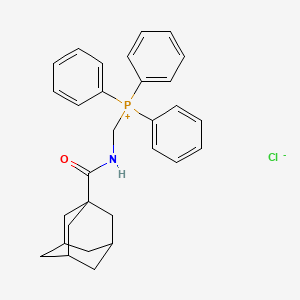
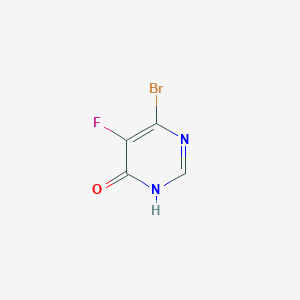
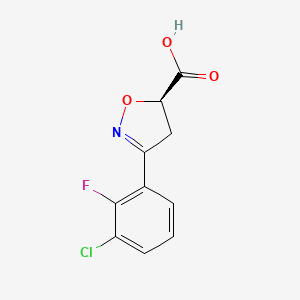
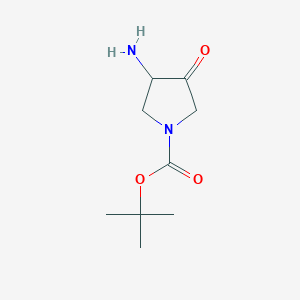
![2-(Diphenylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B13140730.png)
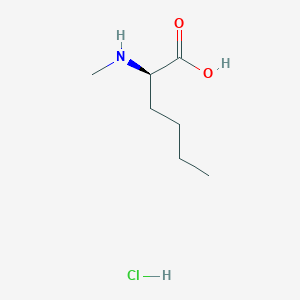
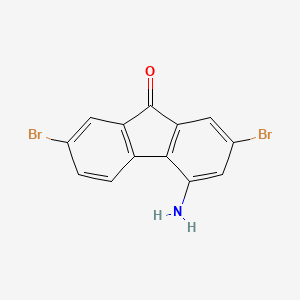
![5-Butyl-8,8,9-trimethylbenzo[de]pyrrolo[2,3-g]isoquinoline-4,6(5H,8H)-dione](/img/structure/B13140754.png)
